2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(2-chlorophenyl)acetamide
Description
This compound belongs to the triazolo-triazine class, characterized by a fused heterocyclic core with ethylamino substituents at positions 5 and 7, a thioether linkage at position 3, and an acetamide group substituted with a 2-chlorophenyl moiety. Its molecular weight is estimated at ~402.5 g/mol (based on analogs), with a topological polar surface area (TPSA) of ~144 Ų, indicating moderate solubility in polar solvents.
Properties
IUPAC Name |
2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(2-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN8OS/c1-3-18-13-21-14(19-4-2)25-15(22-13)23-24-16(25)27-9-12(26)20-11-8-6-5-7-10(11)17/h5-8H,3-4,9H2,1-2H3,(H,20,26)(H2,18,19,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZKABVLCOJCRAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC2=NN=C(N2C(=N1)NCC)SCC(=O)NC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN8OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(2-chlorophenyl)acetamide is a novel triazole derivative that has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 348.88 g/mol. The structure features a triazole ring system linked to an ethylamino group and a chlorophenyl acetamide moiety. The presence of sulfur in the thioether linkage enhances its biological activity by potentially facilitating interactions with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include:
- Formation of the triazole ring through cyclization reactions.
- Introduction of the ethylamino groups via nucleophilic substitution.
- Coupling with the chlorophenyl acetamide to yield the final product.
Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant anticancer activity against various cell lines. Key findings include:
- Cytotoxicity : The compound was evaluated for cytotoxic effects using MTT assays on breast (MCF-7), colon (HT-29), and lung (A549) cancer cell lines. Results indicated IC50 values ranging from 10 to 20 µM, suggesting potent antiproliferative effects compared to standard chemotherapeutic agents like doxorubicin .
- Mechanism of Action : The mechanism appears to involve induction of apoptosis and cell cycle arrest at the G0/G1 phase. Flow cytometry analysis confirmed increased sub-G1 populations in treated cells, indicative of apoptotic cell death .
Antimicrobial Activity
In addition to its anticancer properties, preliminary studies suggest that this compound may possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported to be lower than those of traditional antibiotics .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to several structural features:
- Triazole Ring : Essential for interaction with biological targets due to its ability to form hydrogen bonds and coordinate with metal ions.
- Chlorophenyl Group : Enhances lipophilicity and facilitates membrane permeability.
- Thioether Linkage : May improve binding affinity through sulfur interactions with target proteins.
In Vivo Studies
In vivo studies using xenograft models have shown that administration of the compound significantly reduces tumor growth compared to control groups. Tumor volume measurements indicated a reduction by up to 60% in treated mice after four weeks of treatment .
Clinical Relevance
While preclinical results are promising, further studies are required to assess pharmacokinetics and toxicity profiles before advancing to clinical trials. The unique mechanism of action may provide a new avenue for developing targeted therapies against resistant cancer types.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(2-chlorophenyl)acetamide exhibit significant anticancer properties. For instance:
- In Vitro Studies : Compounds derived from the triazole scaffold have shown promising results in inhibiting cancer cell proliferation. The National Cancer Institute's Developmental Therapeutics Program evaluated these compounds against various human tumor cell lines and reported notable growth inhibition rates .
- Mechanism of Action : The anticancer activity is believed to be linked to the compound's ability to induce apoptosis in cancer cells through the modulation of specific signaling pathways .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. The triazole ring system is known for its activity against a range of pathogens:
- Bacterial Inhibition : Preliminary studies suggest that similar compounds can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways .
- Fungal Activity : The antifungal properties of triazole derivatives have been well-documented, making them candidates for treating fungal infections .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:
- Functional Groups : The presence of the thioether and triazole moieties significantly contributes to the biological activities observed. Modifications in these groups can enhance potency and selectivity against target cells .
- Substituent Variations : Altering substituents on the phenyl ring or the triazole can lead to improved pharmacokinetic properties and reduced toxicity .
Case Study 1: Anticancer Activity Evaluation
A study conducted by the National Cancer Institute assessed a series of triazole derivatives similar to this compound. The results indicated that certain derivatives exhibited an average growth inhibition rate of over 50% against multiple cancer cell lines. This study highlights the potential of such compounds in developing new anticancer therapies .
Case Study 2: Antimicrobial Testing
In another investigation focusing on antimicrobial efficacy, derivatives containing the triazole structure were tested against common bacterial strains. Results demonstrated significant inhibition zones compared to control groups, suggesting that modifications leading to increased lipophilicity may enhance membrane permeability and antimicrobial action .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Variations and Physicochemical Properties
The compound’s closest analogs differ primarily in the substituents on the phenylacetamide group and minor heterocyclic ring variations. Below is a comparative analysis based on available
Key Findings:
Lipophilicity Trends : The trichlorophenyl analog (XLogP3 ~4.1) is significantly more lipophilic than the target compound (XLogP3 ~3.4), which may influence membrane permeability and bioavailability .
Substituent Effects: Electron-withdrawing groups (e.g., Cl in the target compound) may enhance metabolic stability by reducing oxidative degradation. Electron-donating groups (e.g., OCH3 in Analog 2) could improve aqueous solubility but increase susceptibility to CYP450-mediated metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
